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molecular formula C13H19N3O2 B8746254 8-(5-Ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(5-Ethylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8746254
M. Wt: 249.31 g/mol
InChI Key: GTDWVPIHBAAVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921398B2

Procedure details

1,4-Dioxa-8-azaspiro[4.5]decane (1.76 g), 2-chloro-5-ethylpyrimidine (1.7 g), N,N-dimethylformamide (50 mL), 1,4-dioxane (75 mL) and triethylamine (5.07 ml) are heated in a sealed vessel at 120° C. with stirring for 22 h. After cooling the mixture is concentrated and partitioned between ethyl acetate (100 mL) and water (100 mL). The water layer is extracted with ethyl acetate (100 mL) and the combined ethyl acetate layers are dried over Na2SO4, filtered and concentrated to give the title compound. LC (method 20): tR=1.73 min; Mass spectrum (APCI): m/z=250 [M+H]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
5.07 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.Cl[C:12]1[N:17]=[CH:16][C:15]([CH2:18][CH3:19])=[CH:14][N:13]=1.CN(C)C=O.O1CCOCC1>C(N(CC)CC)C>[CH2:18]([C:15]1[CH:14]=[N:13][C:12]([N:8]2[CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)=[N:17][CH:16]=1)[CH3:19]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CC
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5.07 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ethyl acetate layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)N1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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